4-Methyl-3-pentylfuran-2(5H)-one
Description
4-Methyl-3-pentylfuran-2(5H)-one is a γ-lactone derivative belonging to the furanone family, characterized by a five-membered ring containing one oxygen atom and a ketone group. The compound features a methyl group at the 4-position and a pentyl chain at the 3-position (Figure 1). Furanones are renowned for their roles as flavoring agents (e.g., coconut, caramel notes) and as intermediates in organic synthesis .
Properties
CAS No. |
142227-90-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-4-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-8(2)7-12-10(9)11/h3-7H2,1-2H3 |
InChI Key |
KNVHHPUZBPCKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(COC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The pentyl chain in this compound enhances lipophilicity compared to aromatic or polar substituents (e.g., methoxy or hydroxy groups), suggesting better membrane permeability but lower aqueous solubility.
- Electronic Effects : Methoxy (electron-donating) and methylsulfonyl (electron-withdrawing) groups in analogs like 4-Methoxy-3-phenylfuran-2(5H)-one and rofecoxib modulate reactivity and intermolecular interactions .
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